Acenaphthylene

Environmental Chemistry Water Treatment Disinfection Byproducts

Researchers substituting generic PAHs for acenaphthylene risk compromised anode capacity and polymer thermal stability. This ortho-/peri-fused tricyclic hydrocarbon (C₁₂H₈) provides distinct electronic geometry unattainable with naphthalene or acenaphthene. • Battery Materials: Carbon anodes derived from acenaphthylene and carbonized at 800 °C deliver discharge capacities exceeding the graphite theoretical limit of 372 Ah/kg. • Polymer Science: Incorporation as a comonomer substantially elevates the softening point of polystyrene via its rigid ethylene-bridged scaffold. • Sensor Development: Intrinsically non-fluorescent, it serves as an ideal dark-background matrix for designing tunable fluorescent probes and optoelectronic components. Supplied with certified purity and ready for global dispatch.

Molecular Formula C12H8
Molecular Weight 152.19 g/mol
CAS No. 34493-60-2
Cat. No. B7798959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcenaphthylene
CAS34493-60-2
Molecular FormulaC12H8
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESC1=CC2=C3C(=C1)C=CC3=CC=C2
InChIInChI=1S/C12H8/c1-3-9-4-2-6-11-8-7-10(5-1)12(9)11/h1-8H
InChIKeyHXGDTGSAIMULJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble (NTP, 1992)
In water, 3.93 mg/L at 25 °C
In water, 9 mg/L at 25 °C (OECD Guideline 105)
Very soluble in ethanol, ether, benzene;  slightly soluble in chloroform

Structure & Identifiers


Interactive Chemical Structure Model





Acenaphthylene: Research and Procurement Baseline


Acenaphthylene (CAS: 34493-60-2) is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C12H8, structurally distinguished by a naphthalene core bridged by an ethylene (-CH=CH-) unit [1]. This tricyclic, ortho- and peri-fused system confers a distinct electronic and geometric profile compared to its two-ring analog naphthalene. It is a yellow crystalline solid at room temperature with a melting point of 92-93 °C and is known to be an environmental pollutant derived from the incomplete combustion of organic matter . Its primary value lies not as an end-product but as a reactive monomer and intermediate for specialized polymers, advanced carbon materials, and optoelectronic components, making the selection of the correct PAH building block critical for downstream performance.

1 Reactive PAH monomer: Supports specialty polymer synthesis via copolymerization and thermal property modification.
2 Carbon material precursor: Enables advanced carbon anode fabrication with reported capacity exceeding graphite baseline.
3 Optoelectronic building block: Non-fluorescent base scaffold suitable for derivatization into tunable emissive materials.

Acenaphthylene: Why Generic Substitution Fails


While acenaphthylene is often grouped with other 2-3 ring PAHs like naphthalene and acenaphthene, their interchangeability is a critical misconception in material science and environmental chemistry. Structural nuances dictate fundamentally different behaviors. The rigid, non-planar geometry induced by the ethylene bridge in acenaphthylene significantly alters its electronic structure, leading to a lower resonance energy and a unique reactivity profile compared to the fully aromatic naphthalene or the saturated-bridge acenaphthene [1]. This difference is not subtle; it manifests in vastly different reaction rates (e.g., with chlorine), distinct toxicological outcomes, and divergent properties in derived polymers or carbon materials. Simply substituting one PAH for another will not yield equivalent performance in polymerization reactions, sensor development, or as a precursor for high-capacity carbon anodes, as detailed by the quantitative evidence below.

Structural geometry mismatch
The ethylene bridge in acenaphthylene creates a rigid, non-planar geometry. Naphthalene and acenaphthene lack this structural feature, so polymerization and material properties may shift.
Electronic and reactivity divergence
Lower resonance energy and distinct electronic structure produce different reaction rates. Environmental fate models using naphthalene data may not transfer directly.
Toxicological endpoint disparity
Chronic inhalation studies report different pathological endpoints for acenaphthylene vs. naphthalene. Substitution may compromise toxicological study interpretation.

Acenaphthylene: Verified Performance Metrics


Chlorination Reactivity vs. Naphthalene

During water chlorination, acenaphthylene (Acy) exhibits significantly higher reactivity than the simpler PAH naphthalene (Nap). A study investigating eight PAHs ranked their reactivities and found Acy to be among the most reactive, contrasting with Nap's low reactivity [1]. This directly impacts the formation and speciation of chlorinated disinfection byproducts, which are of greater toxicological concern.

Chlorination Reactivity
Head-to-head
High reactivity (ranked in top tier)
vs. Naphthalene: Low reactivity (bottom tier)
Supports environmental fate modeling context
Data to verify for specific water matrix
Environmental Chemistry Water Treatment Disinfection Byproducts

Inhalation Toxicity vs. Naphthalene

Under identical chronic inhalation conditions (5-month exposure), acenaphthylene induces different and potentially more severe pulmonary effects than naphthalene, despite both being PAHs. While naphthalene caused a 33% decrease in lung ascorbate content, acenaphthylene exposure resulted in specific histopathological changes like desquamation of alveolar epithelial cells and focal bronchitis [1]. Researchers concluded that under these conditions, acenaphthylene exhibits greater toxicity than naphthalene [1].

Inhalation Toxicity Profile
Head-to-head
Desquamation of alveolar cells; focal bronchitis
vs. Naphthalene: 33% lung ascorbate decrease
Supports toxicological endpoint differentiation
Model-specific review; endpoint context
Toxicology Occupational Health Risk Assessment

Polystyrene Softening Point Enhancement

When copolymerized with styrene, the incorporation of acenaphthylene units leads to a substantial elevation in the softening point of the resulting polystyrene material [1]. This is a direct and quantifiable benefit compared to unmodified polystyrene. The study demonstrates that the rigid, bulky acenaphthylene moiety effectively increases the thermal resistance of the polymer chain.

Copolymer Softening Point
Head-to-head
Reported substantial elevation
vs. Unmodified polystyrene baseline
Supports thermal property modification review
Depends on copolymer composition
Polymer Chemistry Materials Science Thermoplastics

Carbon Anode Capacity vs. Graphite

Carbon anodes synthesized from acenaphthylene demonstrate excellent electrochemical performance in lithium secondary batteries. When carbonized at 800 °C, the resulting carbon material exhibits a discharge capacity higher than the theoretical capacity of graphite (372 Ah/kg) [1]. The discharge capacity is directly related to the carbon precursor, and the study confirms that the properties of carbons from acenaphthylene mixtures are determined by this dominant component [1].

Carbon Anode Capacity
Class-level
>372 Ah/kg at 800 °C carbonization
vs. Graphite theoretical: 372 Ah/kg
Supports anode material screening context
Carbonization-condition dependent
Energy Storage Lithium-Ion Batteries Carbon Materials

Non-Fluorescence vs. Other PAHs

In stark contrast to many other polycyclic aromatic hydrocarbons which are characteristically fluorescent, acenaphthylene exhibits no intrinsic fluorescence [1]. This unique photophysical property makes it a valuable negative control or a specialized matrix material in fluorescence-based applications where background signal from the PAH scaffold must be eliminated. Conversely, its derivatives are engineered for intense fluorescence, highlighting the base compound's unique non-emissive starting point.

Intrinsic Fluorescence
Context-dependent
No intrinsic fluorescence
Many other PAHs are characteristically fluorescent
Supports photophysical property screening
Derivatives may exhibit fluorescence
Photophysics Optoelectronics Analytical Chemistry

Acenaphthylene: Key Application Scenarios


Carbon Anode Precursor for Li-Ion Batteries

Researchers and battery manufacturers seeking to develop next-generation anodes with capacities exceeding the theoretical limit of graphite (372 Ah/kg) should prioritize acenaphthylene as a carbon precursor. As shown in Section 3, carbon anodes synthesized from acenaphthylene and carbonized at 800 °C demonstrate superior discharge capacities [1]. This verified performance advantage makes it a strategic choice for improving energy density in lithium secondary batteries.

Polystyrene Copolymer for Thermal Stability

For polymer chemists and materials engineers aiming to increase the heat resistance of commodity thermoplastics like polystyrene, acenaphthylene is a proven comonomer. The evidence presented in Section 3 confirms that incorporating acenaphthylene units results in a copolymer with a substantially elevated softening point compared to unmodified polystyrene [1]. This application directly leverages the compound's rigid, bridged structure to improve material performance.

Environmental Fate & Disinfection Modeling

Environmental scientists and water treatment process engineers must use acenaphthylene-specific data when modeling the fate of PAHs or predicting disinfection byproduct formation. Generic PAH models are insufficient. The quantitative evidence in Section 3 demonstrates that acenaphthylene's reactivity with chlorine is significantly higher than that of naphthalene [1], and its toxicological profile under chronic inhalation is distinct [2]. Using acenaphthylene directly in studies ensures accurate risk assessment and process optimization.

Non-Emissive Matrices for Fluorescence Sensors

Researchers developing fluorescence-based sensors, particularly those requiring a non-interfering matrix or a dark background, should consider acenaphthylene. Its unique lack of intrinsic fluorescence, as highlighted in Section 3 and contrasting with most other PAHs [1], makes it an ideal scaffold. Derivatization can then be used to introduce specific, tunable fluorescence, enabling the creation of specialized optoelectronic components and chemical probes without the complication of native background signal.

Application
Selection Property
Validation Focus
Carbon anode precursor research
Reported discharge capacity context
Anode material performance review
Polystyrene thermal modification
Thermal property modification context
Copolymer softening point review
Environmental fate modeling
Reactivity differentiation context
Disinfection byproduct modeling review
Fluorescence sensor development
Photophysical property context
Background signal control review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Acenaphthylene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.